4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline
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Overview
Description
4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 3,5-dimethylbenzenesulfonyl group and a pyrrolidine-1-carbonyl group, which may impart unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound might be investigated for similar properties.
Medicine
In medicine, it could be explored as a potential therapeutic agent. Quinoline derivatives have been used in the treatment of malaria, cancer, and other diseases.
Industry
Industrially, the compound might find applications in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of a compound like “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” would likely be specific proteins or enzymes within cells. These targets are typically identified through experimental studies such as binding assays or through computational methods like molecular docking .
Mode of Action
The compound “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” would interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π–π stacking . These interactions can lead to changes in the conformation or activity of the target protein or enzyme .
Biochemical Pathways
The compound “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” could potentially affect various biochemical pathways depending on its specific targets. For example, if the compound targets a protein involved in the WNT/β-catenin pathway, it could affect cellular functions regulated by this pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” would depend on factors such as its chemical structure, solubility, and stability . These properties influence the bioavailability of the compound, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone”. For example, the compound’s activity could be affected by the pH of its environment, as pH can influence the ionization state of the compound and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the 3,5-Dimethylbenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Pyrrolidine-1-carbonyl Group: This can be achieved through acylation reactions using pyrrolidine and acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The quinoline core and sulfonyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylbenzenesulfonyl)quinoline: Lacks the pyrrolidine-1-carbonyl group.
3-(Pyrrolidine-1-carbonyl)quinoline: Lacks the 3,5-dimethylbenzenesulfonyl group.
Quinoline: The parent compound without any substitutions.
Uniqueness
The combination of the 3,5-dimethylbenzenesulfonyl and pyrrolidine-1-carbonyl groups in 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline may confer unique chemical reactivity and biological activity, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-11-16(2)13-17(12-15)28(26,27)21-18-7-3-4-8-20(18)23-14-19(21)22(25)24-9-5-6-10-24/h3-4,7-8,11-14H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZJCCZYHATOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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